N,N-Dibutyl-1-chloro-1-phenylboranamine
Description
N,N-Dibutyl-1-chloro-1-phenylboranamine is a boron-containing amine derivative characterized by a phenyl group, a chlorine atom, and two butyl substituents bonded to a central boron-nitrogen framework. This compound belongs to the boranamine class, where boron is integrated into an amine structure, conferring unique electronic and steric properties. Such compounds are of interest in catalysis, materials science, and medicinal chemistry due to boron’s ability to modulate reactivity and stability .
Properties
CAS No. |
33441-67-7 |
|---|---|
Molecular Formula |
C14H23BClN |
Molecular Weight |
251.60 g/mol |
IUPAC Name |
N-butyl-N-[chloro(phenyl)boranyl]butan-1-amine |
InChI |
InChI=1S/C14H23BClN/c1-3-5-12-17(13-6-4-2)15(16)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
YYENLXVSFYHWFN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(N(CCCC)CCCC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-1-chloro-1-phenylboranamine typically involves the reaction of phenylboronic acid with N,N-dibutylamine in the presence of a chlorinating agent. One common method is to use thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent and the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-1-chloro-1-phenylboranamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides or other reduced boron species.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include N,N-dibutyl-1-hydroxy-1-phenylboranamine, N,N-dibutyl-1-amino-1-phenylboranamine, and N,N-dibutyl-1-thio-1-phenylboranamine.
Oxidation: Products include phenylboronic acid and borate esters.
Reduction: Products include borohydrides and other reduced boron species.
Scientific Research Applications
N,N-Dibutyl-1-chloro-1-phenylboranamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its boron content.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-1-chloro-1-phenylboranamine involves its interaction with various molecular targets. The boron atom can form stable complexes with biomolecules, which can alter their function. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison requires structural analogs, such as boron-amine hybrids, halogenated amines, or phenyl-substituted amines. The evidence instead references unrelated compounds, such as 5-Bromo-2-chloro-N-cyclopropylbenzamide (an amide) and Allyldibutylamine (a tertiary amine) . Below is an inferred comparison based on general chemical principles:
Table 1: Inferred Properties of N,N-Dibutyl-1-chloro-1-phenylboranamine vs. Referenced Compounds
Key Differences
- Boron vs. Carbon Core : The boron atom in this compound introduces Lewis acidity, unlike Allyldibutylamine (a traditional amine) or the amide compound .
- Halogen Influence : The chlorine in the target compound may enhance electrophilicity, whereas bromine/chlorine in the benzamide primarily affect electronic properties and binding interactions.
- Steric Effects : The phenyl and butyl groups in the boranamine likely create significant steric hindrance, impacting its reactivity compared to less bulky analogs.
Research Findings and Limitations
The absence of direct experimental data in the provided evidence precludes a definitive comparison. For example:
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